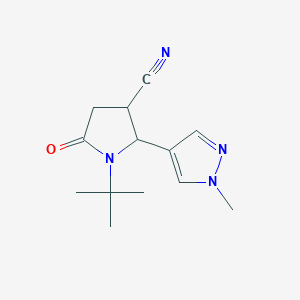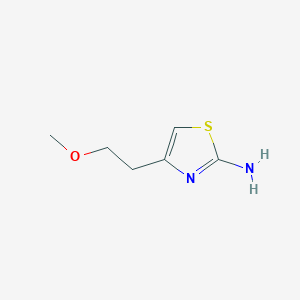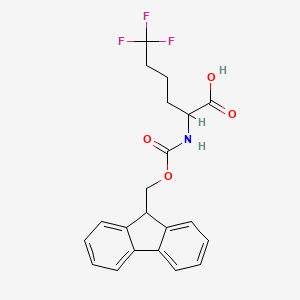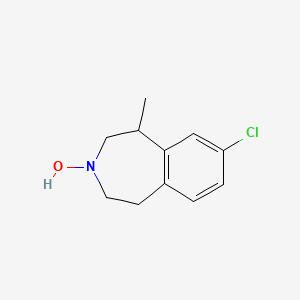![molecular formula C18H20O B12310972 (1-([11'-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol](/img/structure/B12310972.png)
(1-([11'-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-([11’-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol is an organic compound characterized by a biphenyl group attached to a cyclopropyl ring, which is further substituted with a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-([11’-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent, such as phenylmagnesium bromide, reacts with a suitable carbonyl compound to form the desired alcohol . The reaction typically requires anhydrous conditions and is carried out in an ether solvent to stabilize the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other coupling reactions, such as the Suzuki coupling reaction. The Suzuki coupling involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst and a base . This method is advantageous due to its high yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(1-([11’-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces hydrocarbons.
Substitution: Produces substituted biphenyl derivatives.
Applications De Recherche Scientifique
(1-([11’-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-([11’-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the methanol group can form hydrogen bonds with amino acid residues . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl-4-methanol: Similar structure but lacks the cyclopropyl group.
4-Phenylbenzyl alcohol: Another biphenyl derivative with a different substitution pattern.
Uniqueness
(1-([11’-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol is unique due to the presence of the cyclopropyl ring, which imparts rigidity and influences the compound’s reactivity and interactions with other molecules. This structural feature distinguishes it from other biphenyl derivatives and contributes to its specific properties and applications .
Propriétés
Formule moléculaire |
C18H20O |
|---|---|
Poids moléculaire |
252.3 g/mol |
Nom IUPAC |
[2,2-dimethyl-1-(4-phenylphenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C18H20O/c1-17(2)12-18(17,13-19)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,19H,12-13H2,1-2H3 |
Clé InChI |
DCSABFVLOHQBJF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1(CO)C2=CC=C(C=C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans](/img/structure/B12310898.png)
![rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate, cis](/img/structure/B12310900.png)



![1-[(1R)-1-azidoethyl]-4-chlorobenzene](/img/structure/B12310932.png)
![(2R,3aR,6S,7aR)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide](/img/structure/B12310938.png)


![[(6Z,10Z)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12310962.png)


